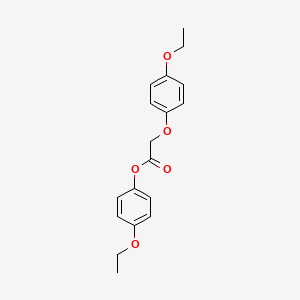

4-ethoxyphenyl (4-ethoxyphenoxy)acetate

Beschreibung

4-Ethoxyphenyl (4-ethoxyphenoxy)acetate is a synthetic ester derivative characterized by two 4-ethoxyphenyl groups linked via an acetoxy bridge. For instance, describes the synthesis of a structurally related compound, 4-ethoxyphenyl 2,2-bis(4-(9H-carbazol-9-yl)phenyl)acetate, using 4-ethoxyphenol and a carboxylic acid derivative under mild conditions (CH₂Cl₂, triethylamine, 50°C) . Similarly, highlights the use of ring-closing metathesis with Grubbs catalysts to generate medium-sized phosphacycles, suggesting that advanced catalytic methods may be applicable for synthesizing complex acetates like 4-ethoxyphenyl (4-ethoxyphenoxy)acetate .

The compound’s structure imparts unique physicochemical properties, such as moderate solubility in organic solvents (e.g., ethyl acetate, dichloromethane) and stability under ambient conditions. Its dual 4-ethoxyphenyl groups likely enhance lipophilicity, which can influence bioavailability and interaction with biological targets.

Eigenschaften

IUPAC Name |

(4-ethoxyphenyl) 2-(4-ethoxyphenoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O5/c1-3-20-14-5-7-16(8-6-14)22-13-18(19)23-17-11-9-15(10-12-17)21-4-2/h5-12H,3-4,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GILWNDQTMCBSGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OCC(=O)OC2=CC=C(C=C2)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 4-ethoxyphenyl (4-ethoxyphenoxy)acetate with structurally or functionally related compounds, focusing on molecular properties, synthesis, and biological activity:

| Compound | Molecular Formula | Molecular Weight | Key Properties | Synthesis Highlights | Biological/Functional Relevance |

|---|---|---|---|---|---|

| 4-Ethoxyphenyl (4-ethoxyphenoxy)acetate | C₁₈H₂₀O₅ | 316.35 g/mol | High lipophilicity; stable in organic solvents. | Likely via esterification or metathesis (analogous to ). | Potential antiviral/anticancer applications (inferred from ). |

| Ethyl 2-(4-fluorophenoxy)acetate | C₁₀H₁₁FO₃ | 198.19 g/mol | Lower molecular weight; fluorinated substituent enhances metabolic stability. | High-yield synthesis (95.6%) via nucleophilic substitution . | Intermediate for agrochemicals/pharmaceuticals . |

| 2-((4-Ethoxyphenyl)ethynyl)-5-methoxyphenyl acetate (13a-4) | C₁₉H₁₈O₄ | 310.35 g/mol | Yellow solid; m.p. 121.4–121.7°C; acetylene spacer enhances rigidity. | Sonogashira coupling followed by acetylation (46.08% yield) . | Anticancer activity (tubulin inhibition) . |

| Ethyl (4-ethoxyphenyl)aminoacetate | C₁₂H₁₅NO₄ | 249.25 g/mol | Crystalline solid; storage at room temperature . | Condensation of 4-ethoxyaniline with ethyl oxalyl chloride (97% yield) . | Intermediate for heterocyclic compounds (e.g., antitumor agents) . |

| 4-Chlorophenyl (3-methylphenoxy)acetate | C₁₅H₁₃ClO₃ | 276.72 g/mol | Chlorine substituent increases electrophilicity. | Esterification of 4-chlorophenol with 3-methylphenoxyacetyl chloride . | Limited bioactivity data; used in polymer synthesis . |

Key Observations:

Structural Modifications and Physicochemical Properties: Fluorination (e.g., in ethyl 2-(4-fluorophenoxy)acetate) improves metabolic stability compared to ethoxy groups, which enhance lipophilicity .

Synthetic Efficiency: High-yield routes (>95%) are achievable for simpler acetates (e.g., fluorophenoxy derivatives) , whereas complex diaryl acetates require multi-step protocols with moderate yields (40–75%) .

Biological Activity: Compounds with 4-ethoxyphenyl motifs (e.g., 13a-4, compound 76 in ) show promise in destabilizing viral enzymes (HIV-1 RT) or inhibiting cancer cell proliferation . In contrast, chlorophenyl derivatives (e.g., 4-chlorophenyl (3-methylphenoxy)acetate) lack robust biological data, highlighting the critical role of substituent choice .

Safety and Stability: Ethyl (4-ethoxyphenyl)aminoacetate is stable at room temperature, whereas compounds with iodine or fluorine substituents may require controlled storage due to higher reactivity .

Contradictions and Limitations:

- reports that benzyl 2–(9-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,4,4a,6,7,8,9,10a-octahydropyrimido[2,1-f]purin-3(2H)-yl)acetate (compound 76) destabilizes HIV-1 RT, whereas other 4-ethoxyphenyl derivatives stabilize it. This underscores the context-dependent effects of structural variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.